4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline
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Overview
Description
4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline is a compound that features an imidazole ring substituted with an ethyl group and an aniline moiety substituted with a methoxy group This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The reaction is usually carried out in a polar solvent such as ethanol or water under reflux conditions.
Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Aniline Moiety: The aniline moiety can be synthesized through the reduction of nitrobenzene using a reducing agent such as iron powder in acidic conditions.
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The compound may also interact with cellular receptors, modulating signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethyl-1H-imidazol-1-yl)-2-fluoroaniline: Similar structure but with a fluoro group instead of a methoxy group.
4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methoxy group.
Uniqueness
4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline is unique due to the presence of both the ethyl-substituted imidazole ring and the methoxy-substituted aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(2-ethylimidazol-1-yl)-2-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-3-12-14-6-7-15(12)9-4-5-10(13)11(8-9)16-2/h4-8H,3,13H2,1-2H3 |
InChI Key |
KCUKIUKYFILABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
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